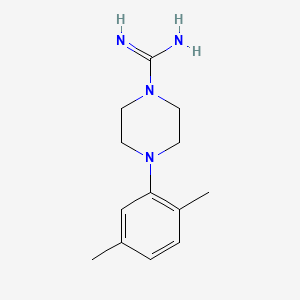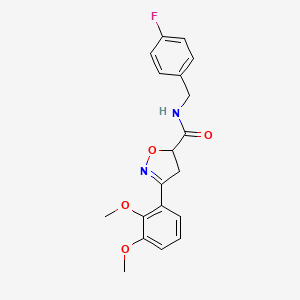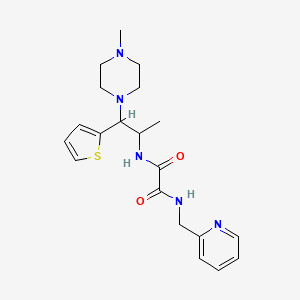![molecular formula C20H18ClFN2O3S B11424680 2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11424680.png)
2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its chemical name 2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-N-[(4-fluorophenyl)methyl]acetamide , falls within the class of pharmaceuticals. It exhibits interesting properties due to its unique structure, which combines an oxazole ring, a sulfoxide group, and aromatic moieties.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve several steps. One common approach is the condensation of 2-chloro-5-methyl-1,3-oxazole-4-carbaldehyde with N-(4-fluorophenyl)methylamine, followed by oxidation of the resulting intermediate to form the sulfoxide. The final step involves acetylation of the amine group to yield the desired compound.
Reaction Conditions::Condensation Step: The reaction typically occurs under basic conditions using a suitable base (e.g., sodium hydroxide) in a solvent like ethanol or acetonitrile.
Oxidation Step: Oxidation of the intermediate involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Acetylation Step: Acetylation is carried out using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
Industrial Production:: Industrial-scale production methods may vary, but the principles remain consistent with the synthetic routes described above.
Chemical Reactions Analysis
Reactions::
Oxidation: The sulfoxide group can undergo oxidation to form the corresponding sulfone.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Acetylation: The amine group can be acetylated to enhance stability and pharmacological properties.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various nucleophiles (e.g., amines, thiols).
Acetylation: Acetic anhydride, acetyl chloride.
Major Products:: The major product is the titled compound itself, which exhibits pharmacological activity.
Scientific Research Applications
This compound has been investigated for its potential in various fields:
Medicine: It may have applications as an anti-inflammatory or antimicrobial agent.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: Its effects on cellular pathways and biological targets are of interest.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Properties
Molecular Formula |
C20H18ClFN2O3S |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H18ClFN2O3S/c1-13-18(24-20(27-13)16-4-2-3-5-17(16)21)11-28(26)12-19(25)23-10-14-6-8-15(22)9-7-14/h2-9H,10-12H2,1H3,(H,23,25) |
InChI Key |
OOVQNIHHXWJJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CS(=O)CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11424606.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11424614.png)


![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11424634.png)

![N-(2,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11424640.png)
![8-(2,4-dimethoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424654.png)
![5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B11424662.png)
![8-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424664.png)
![dimethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11424670.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11424675.png)
![1-(3,4-dimethylphenyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11424678.png)
![4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11424679.png)
